molecular formula C20H26N2O3S B369443 1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 898639-18-4

1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B369443
CAS No.: 898639-18-4
M. Wt: 374.5g/mol
InChI Key: GNKXAUXYENRMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-propoxybenzenesulfonyl chloride and 4-phenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts and reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methyl

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-15-25-20-10-9-19(16-17(20)2)26(23,24)22-13-11-21(12-14-22)18-7-5-4-6-8-18/h4-10,16H,3,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXAUXYENRMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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